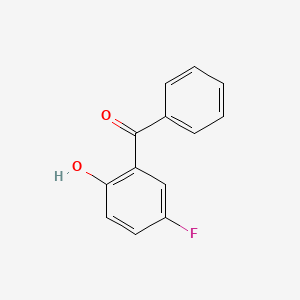

2-Benzoyl-4-fluorophénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzoyl-4-fluorophenol (2-BFP) is an aromatic phenol derivative with a wide range of applications in organic synthesis and analytical chemistry. It is a colorless, crystalline solid with a melting point of 146°C and a boiling point of 247°C. 2-BFP is a versatile reagent and finds use in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.

Applications De Recherche Scientifique

Synthèse Radiopharmaceutique

2-Benzoyl-4-fluorophénol: est un précurseur dans la synthèse du 4-[18F]Fluorophénol sans porteur (n.c.a.), qui est un synthon polyvalent pour créer des radiopharmaceutiques plus complexes . Ces radiopharmaceutiques sont essentiels pour la tomographie par émission de positons (TEP), une technique d'imagerie puissante utilisée en diagnostic médical pour observer les processus métaboliques dans le corps.

Dégradation Électrochimique

Le composé joue un rôle dans la dégradation électrochimique des polluants organiques halogénés (POH). Il est impliqué dans le processus de dégradation du 4-fluorophénol, un composé apparenté, où il peut être utilisé pour étudier les mécanismes de défluorination et l'efficacité de catalyseurs comme le Pd-polypyrrole dans l'élimination des polluants environnementaux nocifs .

Défluorination Enzymatiques

Dans le domaine de la défluorination enzymatique, This compound peut être utilisé pour étudier l'activité des enzymes qui éliminent les atomes de fluor des composés organiques. Ceci est important pour comprendre la biodégradation des polluants fluorés et développer des stratégies de biorémediation .

Safety and Hazards

Mécanisme D'action

Target of Action

Fluorinated compounds like 2-benzoyl-4-fluorophenol are known to interact with various enzymes involved in defluorination reactions .

Mode of Action

It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorophenol can be defluorinated directly without structural transformation by 4-fluorophenol monooxygenase . This enzyme catalyzes NADPH-dependent hydroxylation and defluorination of 4-fluorophenol .

Biochemical Pathways

The defluorination of fluorinated compounds like 2-benzoyl-4-fluorophenol is known to involve various enzymes . For example, 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase are known to catalyze the defluorination of 4-fluorobenzoate and 2-fluorobenzoate, respectively .

Result of Action

Fluorinated compounds are known to have unique properties due to the presence of fluorine, which can result in specific biological effects .

Action Environment

The action, efficacy, and stability of 2-Benzoyl-4-fluorophenol can be influenced by various environmental factors. For instance, the presence of certain enzymes can facilitate the defluorination of fluorinated compounds . Moreover, the physical and chemical properties of the environment, such as pH and temperature, can also affect the action of 2-Benzoyl-4-fluorophenol.

Analyse Biochimique

Biochemical Properties

It is known that fluorinated compounds can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of covalent bonds or hydrogen bonds. The fluorine atom in 2-Benzoyl-4-fluorophenol could potentially enhance these interactions due to its high electronegativity.

Cellular Effects

It is speculated that the compound could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies would need to investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, and could influence its localization or accumulation .

Propriétés

IUPAC Name |

(5-fluoro-2-hydroxyphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAFMYLJPCNAIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380994 |

Source

|

| Record name | 5-Fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-47-0 |

Source

|

| Record name | (5-Fluoro-2-hydroxyphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)